4-((4-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
説明
Historical Context and Discovery
The compound 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile (CAS: 1340235-48-4) emerged as part of broader efforts in medicinal chemistry to develop heterocyclic scaffolds with tailored pharmacological properties. While its exact synthesis timeline remains unspecified in publicly available literature, its structural framework aligns with pyrazole- and picolinonitrile-containing compounds explored extensively in kinase inhibitor research during the mid-2010s. For instance, derivatives featuring pyrazole moieties linked to aminopyrimidine or picolinonitrile groups were prioritized for their ability to modulate checkpoint kinase 1 (CHK1) and interleukin-1 receptor-associated kinase 4 (IRAK4). The compound’s molecular architecture—combining a 4-aminopyrazole subunit with a picolinonitrile backbone—reflects design principles common in optimizing kinase selectivity and cellular permeability.
Rationale for Academic Investigation
Academic interest in this compound stems from its dual heterocyclic system, which offers strategic advantages in drug discovery. The 4-aminopyrazole group is a well-characterized pharmacophore known to enhance hydrogen bonding with kinase ATP-binding pockets, as demonstrated in CHK1 inhibitors such as (R)-17 (IC50: 0.4 nM). Concurrently, the picolinonitrile moiety contributes to π-π stacking interactions and metabolic stability, as observed in IRAK4-targeting pyrazolo[1,5-a]pyrimidine-3-carboxamides. This combination positions this compound as a candidate for probing structure-activity relationships (SAR) in kinase-driven pathologies, including hematologic malignancies and inflammatory diseases.
Overview of Pyrazole and Picolinonitrile Derivatives in Research
Pyrazole derivatives have long been integral to medicinal chemistry due to their versatility in mimicking purine bases and modulating enzymatic activity. For example, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit nanomolar potency against IRAK4 by exploiting interactions with conserved kinase residues. Similarly, picolinonitrile-containing compounds, such as (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, demonstrate enhanced CHK1 inhibition (IC50: 0.4 nM) and >4,300-fold selectivity over CHK2. These precedents underscore the synergistic potential of hybridizing pyrazole and picolinonitrile motifs to achieve target specificity and pharmacokinetic optimization.
Scope and Structure of the Review
This review systematically examines the chemical and pharmacological profile of this compound, emphasizing its structural determinants, synthetic pathways, and potential applications. Subsequent sections will explore its molecular design, synthetic methodologies, computational insights, and comparative analysis with analogous scaffolds. By contextualizing this compound within broader trends in kinase inhibitor development, this review aims to highlight its unique attributes and unresolved research questions.
特性
分子式 |
C10H9N5 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
4-[(4-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c11-4-10-3-8(1-2-13-10)6-15-7-9(12)5-14-15/h1-3,5,7H,6,12H2 |
InChIキー |
HGEPOWWVNRHLJH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1CN2C=C(C=N2)N)C#N |
製品の起源 |
United States |
準備方法
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile generally involves the following key steps:
- Protection of amino groups on the pyridine ring to prevent undesired side reactions.
- Introduction of the pyrazolyl moiety via nucleophilic substitution or coupling reactions.
- Deprotection to reveal the free amino functionality.
- Functional group transformations such as hydrolysis or cyclization to finalize the structure.
Detailed Stepwise Synthesis
Starting Material and Amino Group Protection
The synthesis often starts with a substituted picolinonitrile derivative, such as 4-amino-3,5,6-trichloro-2-picolinonitrile. The amino group is protected using phthaloyl chloride in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA), yielding a phthalimide-protected intermediate. This step is crucial to avoid side reactions during subsequent nucleophilic substitutions.
Fluorination and Nucleophilic Substitution
The protected intermediate undergoes fluorination using dried cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to introduce a fluorine substituent at a specific position on the pyridine ring. Following this, the protecting group is removed using concentrated ammonium hydroxide, liberating the free amino group.
Subsequently, nucleophilic substitution with hydrazine hydrate introduces the pyrazolyl moiety. This step is sometimes combined with the deprotection step under controlled conditions to improve efficiency, although careful monitoring is necessary to avoid side reactions such as formation of dihydrazide byproducts.
Knorr Cyclization and Final Functionalization
A Knorr cyclization reaction is employed to construct the pyrazole ring system, often using intermediates prepared via Claisen condensation of substituted acetophenones and ethyl formates. The resulting intermediate undergoes hydrolysis of the cyano group to yield the target compound.
Alternative Coupling Approaches
In some synthetic routes, Buchwald-Hartwig coupling reactions are used to attach the pyrazolyl group to the pyridine ring. This involves selective nucleophilic aromatic substitution (S_NAr) of methyl 4,6-dichloronicotinate with amines, followed by palladium-catalyzed coupling with aminopyrazine derivatives. Catalysts such as tris(dibenzylideneacetone)dipalladium(0) with ligands like xantphos or BINAP and bases like cesium carbonate or sodium tert-butoxide are employed. Deprotection steps using trifluoroacetic acid may be applied to remove protecting groups and reveal the final amino functionalities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Amino group protection | Phthaloyl chloride, DMAP, TEA | Phthalimide-protected intermediate | Protects amino group to prevent side reactions |
| 2 | Fluorination | CsF, DMSO | Fluorinated intermediate | Introduces fluorine substituent |
| 3 | Deprotection | Concentrated ammonium hydroxide | Free amino intermediate | Gentle deprotection to avoid side reactions |
| 4 | Nucleophilic substitution | Hydrazine hydrate | Pyrazolyl-substituted intermediate | Introduces pyrazole ring precursor |
| 5 | Knorr cyclization | Appropriate cyclization conditions | Pyrazole ring intermediate | Constructs the pyrazole ring |
| 6 | Cyano group hydrolysis | KOH aqueous, heat (100 °C) | Target compound | Converts cyano group to desired functionality |
| 7 | Buchwald-Hartwig coupling | Pd catalyst (Pd2(dba)3), ligands (xantphos/BINAP), base | Coupled product | Alternative method for pyrazolyl attachment |
| 8 | Deprotection (if required) | Trifluoroacetic acid | Final amino compound | Removes protecting groups |
Research Results and Yields
- The amino protection step typically proceeds with high yields (>80%), providing stable intermediates for further reactions.
- Fluorination and nucleophilic substitution steps have been reported with yields ranging from 84% to 91%.
- The Knorr cyclization and subsequent hydrolysis to the target compound can achieve yields between 88% and 95%.
- Buchwald-Hartwig coupling reactions yield the desired coupled products in moderate to good yields (up to 73%) depending on catalyst and ligand choice.
Notes on Reaction Optimization and Challenges
- The choice of deprotection reagent is critical; hydrazine hydrate at room temperature can lead to side reactions, while ammonium hydroxide provides a gentler alternative.
- Monitoring by thin-layer chromatography (TLC) is essential during nucleophilic substitution to avoid formation of unwanted byproducts.
- Catalyst and ligand selection in palladium-catalyzed couplings significantly affect yields and selectivity.
- Temperature control during cyclization and hydrolysis steps ensures high purity and yield of the final product.
化学反応の分析
Formation of the Aminopyrazole Core
The aminopyrazole moiety is typically synthesized by hydrogenation of 4-nitropyrazole using palladium catalysts under varied conditions. Key reaction parameters and yields from literature are summarized in Table 1 .
Coupling to Picolinonitrile
While the exact coupling mechanism for the target compound is not explicitly detailed in the literature, analogous reactions suggest C-F activation or nucleophilic substitution pathways. For example:
-
C-F activation : Deprotonated pyrazoles (e.g., 4-methylpyrazole) can substitute fluorine in aromatic rings under basic conditions (e.g., KOH in DMSO) .
-
Alkylation : Formation of a methylene bridge between the pyrazole and picolinonitrile may involve reductive amination or alkylation agents (e.g., formaldehyde derivatives).
Table 2 highlights computational insights for related pyrazole substitutions:
Structural and Reactivity Considerations
-
Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrazole ring enhance reactivity in nucleophilic substitutions, as seen in AR antagonist studies .
-
Solubility : Methyl substitution on pyrazoles improves solubility in organic solvents, a factor critical for downstream applications .
Analytical Characterization
Key analytical data for the compound include:
科学的研究の応用
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Materials Science: It is utilized in the development of new materials with specific electronic or optical properties.
Industry: The compound finds applications in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions . This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile and related compounds:
Key Observations :
- Positional Isomerism: The 3-aminopyrazole isomer (C₁₀H₉N₅) shares the same molecular formula and weight as the target compound but differs in the pyrazole substitution position, which may alter hydrogen-bonding capacity and solubility .
- Functional Group Variations: Compound 19a incorporates a thioxoimidazolidinone ring and a trifluoromethyl group, contributing to its higher molecular weight (456.42 vs. 199.21) and elevated melting point (203–205°C) compared to the simpler picolinonitrile derivatives .
- Complexity in Conjugates : Compound 4c demonstrates how conjugation with dihydrobenzo[b][1,4]dioxin and D-serine increases molecular complexity and reduces synthetic yield (35%) compared to simpler analogs .
Computational and Mechanistic Insights
- Binding Affinity: Molecular dynamics simulations reveal that substituents like trifluoromethyl (19a) and piperazine (31) improve hydrophobic interactions with kinase domains, whereas smaller groups (e.g., aminopyrazole in the target compound) may favor solubility over potency .
- Metabolic Stability : The dihydrobenzo[b][1,4]dioxin moiety in 4c enhances metabolic stability by shielding labile groups from enzymatic degradation .
生物活性
4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the picolinonitrile group enhances its interaction with various biological targets. The chemical structure can be represented as follows:
Research indicates that compounds containing a pyrazole ring often exhibit significant interactions with various biological receptors and enzymes. The following mechanisms have been associated with this compound:
- Androgen Receptor Modulation : Similar pyrazole derivatives have shown promise as selective androgen receptor modulators (SARMs), potentially influencing androgen signaling pathways crucial for conditions like prostate cancer .
- Inhibition of Kinases : Pyrazole derivatives have been explored as inhibitors of p38 MAP kinase, which plays a critical role in inflammatory responses and cancer progression .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor cell proliferation in vitro and in vivo models. The following table summarizes key findings related to the anticancer activity of related pyrazole compounds:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| 4-Amino-1H-pyrazole | Antiproliferative | 0.199 | AR-dependent cancers |
| 5-amino-N-phenyl-1H-pyrazol-4-yl | p38 MAPK inhibitor | <0.1 | p38 MAPK |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. A review indicated that certain pyrazole compounds exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Study 1: Selective Androgen Receptor Degradation
A study focused on a library of aryl pyrazol-1-yl-propanamides demonstrated that introducing specific substituents on the pyrazole ring could enhance selective androgen receptor degradation (SARD) activity. This suggests that modifications similar to those present in this compound could lead to improved therapeutic profiles against hormone-dependent cancers .
Case Study 2: In Vivo Efficacy
In vivo studies using xenograft models showed that compounds with similar structures exhibited greater efficacy than traditional androgen antagonists. This highlights the potential of this compound in clinical applications targeting androgen receptor pathways .
Q & A
Q. What synthetic strategies are effective for preparing 4-((4-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-aminopyrazole derivatives with picolinonitrile precursors under reflux conditions. For example, xylene reflux with chloranil (a dehydrogenation agent) has been used to facilitate cyclization in analogous pyrazole systems . Optimization includes:
- Temperature control : Prolonged reflux (25–30 hours) ensures complete cyclization.
- Purification : Recrystallization from methanol or ethanol removes byproducts.
- Yield improvement : Adjusting stoichiometry (e.g., 1:1.4 molar ratio of precursor to reagent) enhances efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR identify proton environments and nitrile/pyrazole connectivity (e.g., ~110–120 ppm for nitrile carbons) .
- XRD : Single-crystal X-ray diffraction confirms molecular geometry and hydrogen bonding (e.g., amino-pyrazole interactions) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data refinement for this compound using SHELXL?
Methodological Answer: Discrepancies in thermal parameters or hydrogen bonding may arise during refinement. Strategies include:
Q. What computational methods predict the biological interactions of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to targets (e.g., kinases), leveraging the pyrazole’s hydrogen-bonding capability.
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD simulations : GROMACS models stability in aqueous or lipid environments, focusing on nitrile group solvation.
Q. How can polymorphism in crystalline forms of this compound be analyzed and controlled?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
